(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine, also known as MNTB, is a chemical compound that has been extensively studied for its potential use in scientific research applications. MNTB is a highly potent and selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain.
Mécanisme D'action
(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine is a highly selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain. When (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine binds to the TAAR1 receptor, it activates a signaling cascade that ultimately results in the release of dopamine and serotonin neurotransmitters. This activation of the TAAR1 receptor has been shown to modulate various physiological and behavioral processes, including locomotion, reward, and drug addiction.
Biochemical and Physiological Effects:
(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine has been shown to have a wide range of biochemical and physiological effects. In animal studies, (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine has been shown to increase locomotor activity and enhance the rewarding effects of drugs of abuse. Additionally, (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine has been shown to have potential therapeutic effects in various neurological disorders, such as schizophrenia and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine in lab experiments is its high potency and selectivity for the TAAR1 receptor. This allows researchers to selectively activate the TAAR1 receptor and investigate its role in various physiological and behavioral processes. However, one of the limitations of using (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine is its potential toxicity at high concentrations. Additionally, (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine may have off-target effects that could confound experimental results.
Orientations Futures
There are several future directions for the study of (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine and the TAAR1 receptor. One potential direction is the investigation of the therapeutic potential of TAAR1 activation in various neurological disorders, such as schizophrenia and Parkinson's disease. Another potential direction is the study of the role of TAAR1 in the regulation of feeding behavior and energy metabolism. Finally, the development of more selective and potent TAAR1 agonists could lead to the development of novel therapeutics for various neurological disorders.
Méthodes De Synthèse
The synthesis of (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine involves the reaction of 2-methyl-4-nitroaniline with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine has been primarily studied for its potential use as a tool compound in neuroscience research. It has been shown to selectively activate the TAAR1 receptor, which is involved in the regulation of dopamine and serotonin neurotransmission. (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine has been used to investigate the role of TAAR1 in various physiological and behavioral processes, including locomotion, reward, and drug addiction. Additionally, (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine has been used to study the potential therapeutic effects of TAAR1 activation in various neurological disorders, such as schizophrenia and Parkinson's disease.
Propriétés
IUPAC Name |
2-methyl-4-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-10-8-13(20(21)22)6-7-14(10)19-9-11-2-4-12(5-3-11)15(16,17)18/h2-8,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYBJRYUOSWDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.